N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a pyrazole ring, a fluorinated benzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromide under basic conditions.
Attachment of the Pyrazole to the Benzene Ring: The intermediate product is then reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while substitution could introduce a new functional group in place of the fluorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfonamides or pyrazole derivatives.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Uniqueness
The presence of both a fluorine atom and a methoxy group on the benzene ring, along with the pyrazole and sulfonamide groups, gives N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide unique chemical properties. These features may enhance its binding affinity to certain biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)12-4-5-14(21-3)13(15)9-12/h4-5,8-9,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSDVZPCGAEGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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